![molecular formula C23H19N3O4 B2403138 N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1448070-87-8](/img/structure/B2403138.png)
N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide
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Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a type of indole-based molecule that has been synthesized using various methods.
Scientific Research Applications
Anticancer Applications
The compound N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide and its derivatives have been explored primarily for their potential anticancer properties. A study highlighted the design, synthesis, and evaluation of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as anticancer agents, specifically targeting the epidermal growth factor receptor (EGFR). Some of these compounds exhibited potent anticancer activities against high EGFR-expressing cancer cell lines like A549 (human lung adenocarcinoma), HeLa (Henrietta Lacks strain of cancer cells), and SW480 (human colorectal cancer cell line), and demonstrated minimal toxicity against normal cells, suggesting the potential of these compounds as selective EGFR inhibitors and anticancer agents (Zhang et al., 2017).
Insulin Receptor Activation
Research has also delved into the synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids, with an aim to develop potential insulin receptor activators. These acids were synthesized by converting 3-methoxy-4-aryl-furan-2,5-dicarboxylic acid into its C-5 methylester, followed by acylation under mild conditions. The synthetic utility of these furoic acids was established in the synthesis of potential insulin receptor activators, indicating their potential role in managing diseases like diabetes (Chou et al., 2006).
Antimicrobial Agents
Moreover, certain indole derivatives, which structurally relate to the compound , have been evaluated as potential antimicrobial agents. A study synthesized new 1-Phenyl, 3-Ethoxycarbonyl, 5-Hydroxy Indole Derivatives and assessed them for their antimicrobial potential. These compounds showed promising activity, indicating the therapeutic potential of indole derivatives in combating microbial infections (Kalshetty et al., 2012).
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-29-17-7-5-15-11-19(25-18(15)13-17)22(27)24-16-6-4-14-8-9-26(20(14)12-16)23(28)21-3-2-10-30-21/h2-7,10-13,25H,8-9H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXNHUWQXJTPFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CO5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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